

Structural Formula and Functional Groups of 1-Cyclopropylpiperazine HCl

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Compound of Interest

Compound Name:	1-Cyclopropylpiperazine hydrochloride
CAS No.:	223556-29-4
Cat. No.:	B3049872

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Executive Summary

1-Cyclopropylpiperazine (CAS: 20327-23-5 for free base) is a privileged heterocyclic scaffold widely employed in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors.^{[1][2]} It is distinct from its amide analog, 1-(cyclopropylcarbonyl)piperazine, which serves as a precursor.

The hydrochloride salt form (typically the dihydrochloride) is the preferred solid-state entity for handling and storage due to the volatility and oxidation sensitivity of the free amine. This guide analyzes its dual-nitrogen topology, the electronic influence of the cyclopropyl ring, and its spectroscopic signature.

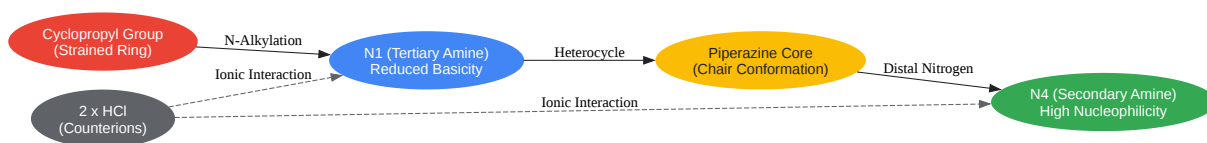
Chemical Identity & Structural Analysis

Nomenclature and Identifiers

Property	Detail
IUPAC Name	1-Cyclopropylpiperazine dihydrochloride
Common Synonyms	N-Cyclopropylpiperazine 2HCl; 4-Cyclopropylpiperazine dihydrochloride
CAS Number	20327-23-5 (Free Base); 139256-62-1 (xHCl salt generic)
Molecular Formula	C ₇ H ₁₄ N ₂ [1][2][3][4][5][6] · 2HCl
Molecular Weight	126.20 g/mol (Free Base); ~199.12 g/mol (Dihydrochloride)
SMILES	C1CC1N2CCNCC2.Cl.Cl

Structural Topology

The molecule consists of a six-membered saturated piperazine ring in a chair conformation.^[2] The N1 nitrogen is substituted with a cyclopropyl group, while the N4 nitrogen remains a secondary amine.



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Figure 1: Topological connectivity and functional group segmentation of 1-Cyclopropylpiperazine 2HCl.

Functional Group Analysis

The Cyclopropyl Moiety

- **Electronic Effect:** The cyclopropyl group is electron-withdrawing relative to standard alkyl groups (e.g., isopropyl) due to the high σ -character of the C-C bonds in the ring. This lowers the electron density on the attached N1 nitrogen.[2]
- **Metabolic Stability:** Unlike an α -ethyl or α -isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated dealkylation, making it a valuable "metabolic blocker" in drug design.
- **Steric Profile:** It provides rigidity and bulk without the rotational freedom of an open alkyl chain, often improving receptor binding affinity.[2]

The Nitrogen Centers (Basicity & Reactivity)

The molecule contains two non-equivalent basic centers.[2] Understanding their pKa values is crucial for salt formation and synthesis.[2]

Center	Type	Approx. pKa	Reactivity Profile
N4 (Distal)	Secondary Amine	~9.2 – 9.6	Highly nucleophilic; primary site for acylation/alkylation reactions.[2]
N1 (Proximal)	Tertiary Amine	~5.5 – 6.5	Less basic due to cyclopropyl induction and steric hindrance. [2]

- **Salt Stoichiometry:** In the presence of excess HCl, both nitrogens are protonated, forming the dihydrochloride.[2] In controlled conditions (1 eq. HCl), the N4 nitrogen is protonated first due to its higher basicity.

Physicochemical Properties

Property	Value	Implication
LogP (Free Base)	-0.2	Moderately polar; good water solubility as a salt.[2]
PSA (Polar Surface Area)	15.3 Å ²	Favorable for CNS penetration (Blood-Brain Barrier).[2]
Boiling Point	43°C (at 7 mmHg)	Volatile as a free base; must be stored as HCl salt.[2]
Solubility	High in H ₂ O, MeOH	Suitable for aqueous formulations.[2]

Spectroscopic Characterization (NMR)

The cyclopropyl group provides a distinct high-field diagnostic signature in ¹H NMR.[2]

¹H NMR Data (DMSO-d₆, Free Base equivalent):

- δ 0.25 – 0.40 ppm (4H, m): Cyclopropyl methylene protons ().[2] The high-field shift is characteristic of the magnetic anisotropy of the cyclopropane ring.
- δ 1.54 – 1.60 ppm (1H, m): Cyclopropyl methine proton ().[2]
- δ 2.43 ppm (4H, t): Piperazine protons adjacent to N1 (Cyclopropyl).[2]
- δ 2.60 – 2.65 ppm (4H, t): Piperazine protons adjacent to N4 (Secondary amine).[2]
- δ 3.30 ppm (1H, s): N-H proton (exchangeable).[2]

Note: In the HCl salt, the piperazine ring protons will shift downfield (δ 3.0 – 3.8 ppm) due to protonation.

Synthetic Pathways

Route A: Amide Reduction (Industrial Standard)

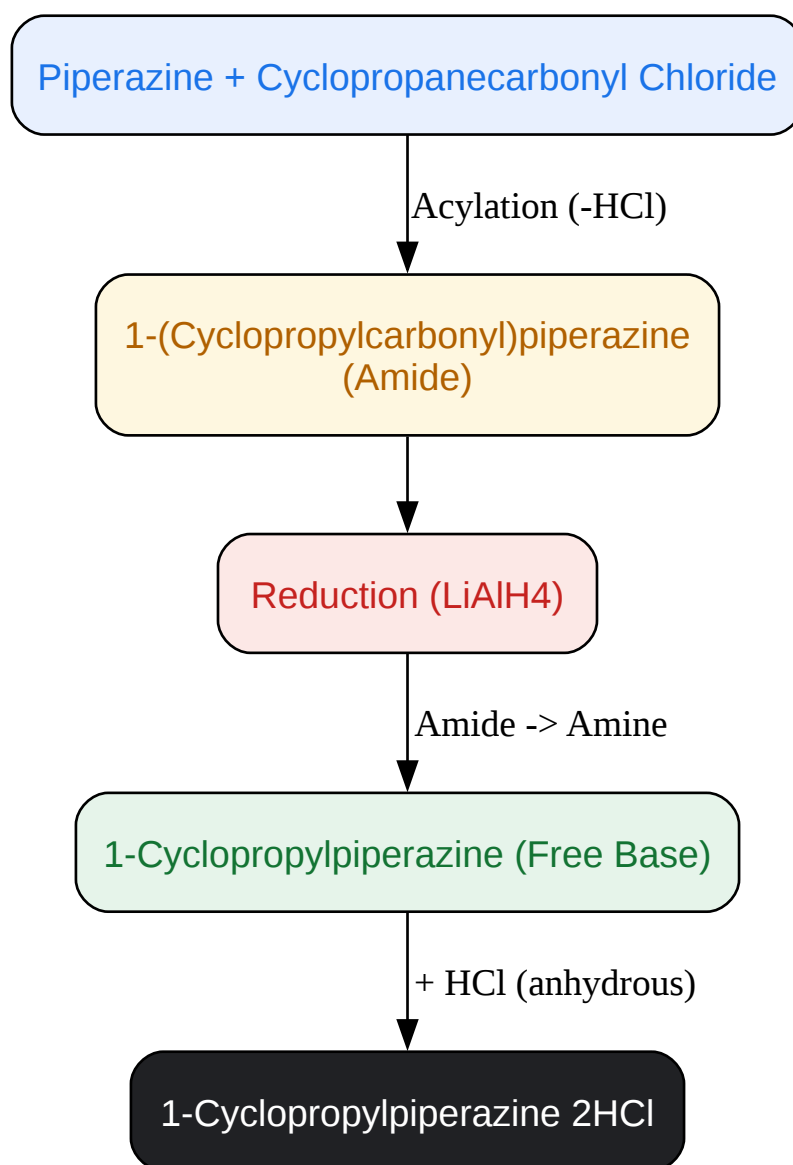
This route avoids the formation of quaternary ammonium byproducts common in direct alkylation.^[2]

- Acylation: Piperazine is reacted with cyclopropanecarbonyl chloride to form 1-(cyclopropylcarbonyl)piperazine.^[2]
- Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the 1-cyclopropylpiperazine.^[2]
- Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the salt.^[2]

Route B: Boc-Deprotection (Laboratory Scale)

Used when high purity is required for research.^[2]

- Start with tert-butyl 4-cyclopropylpiperazine-1-carboxylate.^{[2][7]}
- Deprotection: Stir in 4M HCl/Dioxane or TFA/DCM.^[2]
- Isolation: Evaporation yields the pure hydrochloride salt.^[2]



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Figure 2: Synthetic workflow from piperazine precursor to final HCl salt.[2]

Pharmacological Relevance

1-Cyclopropylpiperazine is a "privileged structure" found in several bioactive classes:

- Histamine H3 Antagonists: The rigid cyclopropyl group enhances binding to the H3 receptor pocket compared to flexible alkyl chains.[2]

- Antibacterials: Used as a side-chain modifier in next-generation fluoroquinolones (analogs of Ciprofloxacin, though Ciprofloxacin itself uses unsubstituted piperazine or other variants).[2]
- Kinase Inhibitors: The scaffold appears in inhibitors targeting CSF-1R and other tyrosine kinases, where the piperazine acts as a solubility-enhancing linker.[2]

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